1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one
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Overview
Description
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-bis(benzyloxy)-2-methoxy-3-methylbenzene, which is then subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Benzyloxy-1-butanol: Shares the benzyloxy functional group and is used in similar synthetic applications.
1,4-Bis(decyloxy)benzene: Another aromatic compound with similar structural features but different applications.
Uniqueness: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
59902-39-5 |
---|---|
Molecular Formula |
C26H28O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[2-methoxy-3-methyl-4,6-bis(phenylmethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C26H28O4/c1-4-11-22(27)25-24(30-18-21-14-9-6-10-15-21)16-23(19(2)26(25)28-3)29-17-20-12-7-5-8-13-20/h5-10,12-16H,4,11,17-18H2,1-3H3 |
InChI Key |
OJUJBTCSQIBSIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1OC)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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